4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylamino propyl chain, and a methoxybenzo[d]thiazolyl moiety, all linked to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylamino Propyl Chain: This step involves the reaction of the intermediate with 3-dimethylaminopropylamine under nucleophilic substitution conditions.
Formation of the Methoxybenzo[d]thiazolyl Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- 4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide sulfate
Uniqueness
4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-benzyl-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S.ClH/c1-29(2)17-8-18-30(27-28-25-23(32-3)11-7-12-24(25)33-27)26(31)22-15-13-21(14-16-22)19-20-9-5-4-6-10-20;/h4-7,9-16H,8,17-19H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYINWCZASPRCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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